Chrysophanein is a natural anthraquinone C-glycoside. [] It is primarily found in plants belonging to the genus Rhei, commonly known as rhubarb, and Cassia fistula. [, ] Chrysophanein is classified as an anthraquinone derivative due to the presence of the anthraquinone core structure. It also belongs to the class of compounds known as C-glycosides, indicating that the sugar moiety (glucose in this case) is linked to the anthraquinone aglycone through a carbon-carbon bond. []
In scientific research, chrysophanein has been investigated for its various biological activities, including antibacterial, antifungal, and antioxidant properties. [] It serves as a valuable compound for exploring the potential therapeutic benefits of naturally occurring anthraquinones.
Chrysophanein is a bioactive phenolic compound derived from the Indian plant Carthamus tinctorius, commonly known as safflower. This compound has garnered attention due to its potential anticancer properties, demonstrating efficacy in both in vitro and in vivo studies. Chrysophanein is classified as a phenolic compound, which is a significant class of phytochemicals known for their diverse biological activities.
Chrysophanein is primarily sourced from Carthamus tinctorius, a plant traditionally used in various medicinal applications. The classification of chrysophanein falls under the category of phenolic compounds, which are characterized by the presence of one or more hydroxyl groups attached to an aromatic hydrocarbon group. These compounds are known for their antioxidant properties and potential health benefits.
The synthesis of chrysophanein involves several steps, typically starting from simple phenolic precursors. Various synthetic routes have been explored, including:
The synthesis process must be optimized for yield and purity, often utilizing chromatographic techniques for purification.
Chrysophanein has a complex molecular structure characterized by its phenolic backbone. The molecular formula is typically represented as C15H14O6, indicating the presence of 15 carbon atoms, 14 hydrogen atoms, and 6 oxygen atoms.
Chrysophanein participates in various chemical reactions typical of phenolic compounds, including:
These reactions are crucial for understanding how chrysophanein interacts with biological systems and contributes to its pharmacological properties.
The mechanism of action of chrysophanein involves multiple pathways:
These mechanisms are supported by various preclinical studies demonstrating chrysophanein's ability to inhibit tumor growth and promote cancer cell apoptosis.
Chrysophanein exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate applications and formulations involving chrysophanein.
Chrysophanein has several significant applications in scientific research:
Research continues to explore new applications of chrysophanein as understanding of its biological activities expands.
Chrysophanol exerts potent antitumor effects by targeting key oncogenic pathways. It inhibits the PI3K/AKT/mTOR axis, a critical driver of tumor proliferation and survival. In EGFR-overexpressing SNU-C5 colon cancer cells, chrysophanol (80–120 μM) suppresses EGF-induced phosphorylation of EGFR at Tyr1068, subsequently reducing downstream phosphorylation of AKT and mTOR/p70S6K [8]. This dual inhibition disrupts protein synthesis and cell-cycle progression. Additionally, chrysophanol attenuates Wnt/β-catenin signaling in liver fibrosis models by downregulating connective tissue growth factor (CTGF) and integrin-β1 expression, thereby inhibiting hepatic stellate cell activation [1]. The compound also targets cyclin-dependent regulators: in breast cancer cells, it downregulates cyclin D1 and cyclin E while upregulating p27, inducing G1/S cell-cycle arrest [5].
Chrysophanol’s anti-inflammatory activity is mediated through suppression of NF-κB and COX-2. In HBx-activated hepatic stellate cells, chrysophanol inhibits nuclear translocation of NF-κB, reducing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and chemokines [1]. Molecular studies confirm that chrysophanol blocks IκB phosphorylation, preventing NF-κB activation [5]. It also downregulates COX-2 expression in macrophage models, diminishing prostaglandin E2 (PGE2) synthesis and mitigating oxidative stress [3] [10].
Table 1: Key Molecular Targets of Chrysophanol in Disease Pathways
Pathway | Target Molecule | Biological Effect | Experimental Model |
---|---|---|---|
PI3K/AKT/mTOR | p-EGFR (Tyr1068) | Inhibition of kinase activity | SNU-C5 colon cancer cells |
Wnt/β-catenin | CTGF, Integrin-β1 | Attenuation of fibrotic activation | HSC-T6 hepatic stellate cells |
Cell cycle | Cyclin D1, p27 | G1/S arrest | MCF-7 breast cancer cells |
NF-κB signaling | p-IκB, TNF-α | Suppression of cytokine production | HBx-activated LX-2 cells |
Inflammatory response | COX-2, PGE2 | Reduction of prostaglandin synthesis | Murine macrophages |
Chrysophanol exhibits selective cytotoxicity across diverse cancer cell lines. In breast cancer models (MCF-7, MDA-MB-231), it reduces viability with IC₅₀ values of 20–40 μM after 48 hours, mediated through caspase-3 cleavage and PARP activation [5]. Lung cancer cells (NCI-H157) show heightened sensitivity (IC₅₀: 2.7 μM), attributed to ROS-dependent mitochondrial membrane depolarization [8]. Conversely, normal cell lines (Vero, WISH) exhibit resistance (IC₅₀ >100 μM), indicating tumor-selective toxicity [8]. Mechanistically, chrysophanol induces intrinsic apoptosis via Bcl-2 downregulation and Bax activation [4].
In neuronal models, chrysophanol (10–50 μM) mitigates oxidative stress by enhancing endogenous antioxidant defenses. It upregulates superoxide dismutase (SOD) and glutathione peroxidase (GPx) in H₂O₂-insulted SH-SY5Y neuroblastoma cells, reducing lipid peroxidation by 60% [3]. The compound chelates Fe²⁺ ions, preventing Fenton reaction-mediated hydroxyl radical formation. Additionally, it activates the Nrf2/ARE pathway, increasing heme oxygenase-1 (HO-1) expression, which confers cytoprotection against glutamate-induced excitotoxicity [10].
Table 2: Cytotoxicity Profile of Chrysophanol in Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (μM) | Key Mechanism |
---|---|---|---|
NCI-H157 | Lung adenocarcinoma | 2.7 | ROS generation, MMP loss |
MCF-7 | Breast adenocarcinoma | 38.5 | Caspase-3 activation, G1/S arrest |
MDA-MB-231 | Triple-negative breast | 42.1 | PARP cleavage, Bcl-2 downregulation |
SNU-C5 | Colon adenocarcinoma | 47.4 | EGFR/mTOR inhibition |
HepG2 | Hepatocellular carcinoma | 64.4 | P-gp inhibition |
HCT-116 | Colorectal carcinoma | 47.4 | Cyclin D1 suppression |
Chrysophanol (20 mg/kg/day, oral) significantly inhibits tumor growth in xenograft models. In mice implanted with HepG2 hepatocellular carcinoma, it reduces tumor volume by 58% after 4 weeks, correlating with downregulation of p-AKT and p-mTOR in immunohistochemical analyses [4]. Similarly, in breast cancer xenografts (MDA-MB-231), chrysophanol enhances intratumoral apoptosis, evidenced by a 3.5-fold increase in TUNEL-positive cells compared to controls [5]. The compound also suppresses metastasis in a thioacetamide-induced liver fibrosis model by inhibiting α-smooth muscle actin (α-SMA) and collagen deposition [1].
In a murine model of MPTP-induced Parkinson’s disease, chrysophanol (10 mg/kg, i.p.) preserves dopaminergic neurons in the substantia nigra, reducing motor deficits by 40% in rotarod tests [3]. It restores striatal dopamine levels by inhibiting MAO-B activity and attenuates neuroinflammation via microglial NF-κB suppression. In Alzheimer’s models (Aβ-injected rats), chrysophanol improves cognitive function in Morris water maze tests, concomitant with decreased hippocampal amyloid plaque burden and enhanced BDNF expression [10].
Chrysophanol potentiates conventional chemotherapeutics by overcoming resistance mechanisms. With paclitaxel, it synergistically (combination index CI=0.3) enhances apoptosis in MCF-7 cells via NF-κB inhibition, reducing paclitaxel’s IC₅₀ by 4-fold [5]. In colon cancer, chrysophanol synergizes with 5-fluorouracil (CI=0.45) by suppressing thymidylate synthase expression. It also reverses multidrug resistance in HepG2 cells by inhibiting P-glycoprotein (P-gp), increasing intracellular doxorubicin accumulation by 70% [4].
Table 3: Synergistic Interactions of Chrysophanol with Antimicrobial Agents
Antimicrobial Agent | Pathogen | FIC Index | Effect on MIC | Mechanism |
---|---|---|---|---|
Colistin | Acinetobacter baumannii | 0.28 | 8-fold reduction | Membrane depolarization, biofilm inhibition |
Ampicillin | Staphylococcus aureus | 0.41 | 4-fold reduction | Enhanced β-lactam penetration |
Fluconazole | Candida albicans | 0.52 | 2-fold reduction | Ergosterol biosynthesis disruption |
Chrysophanol restores antibiotic efficacy against resistant pathogens. With colistin, it exhibits strong synergy (fractional inhibitory concentration index FIC=0.28) against multidrug-resistant Acinetobacter baumannii by disrupting membrane potential and inhibiting biofilm formation [2]. This combination reduces colistin’s MIC from 4 μg/mL to 0.5 μg/mL. Chrysophanol also enhances fluconazole’s antifungal activity against Candida albicans (FIC=0.52) by interfering with ergosterol biosynthesis and cell wall integrity [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: